molecular formula C8H16ClNO2 B14245337 3-(Diethylamino)propyl carbonochloridate CAS No. 180478-05-1

3-(Diethylamino)propyl carbonochloridate

Cat. No.: B14245337
CAS No.: 180478-05-1
M. Wt: 193.67 g/mol
InChI Key: WBQSQVIWBRQJOB-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl carbonochloridate is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of carbonochloridate, featuring a diethylamino group attached to a propyl chain. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diethylamino)propyl carbonochloridate can be synthesized through the reaction of 3-(diethylamino)propylamine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

3-(Diethylamino)propylamine+Phosgene3-(Diethylamino)propyl carbonochloridate+HCl\text{3-(Diethylamino)propylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-(Diethylamino)propylamine+Phosgene→3-(Diethylamino)propyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is introduced to 3-(diethylamino)propylamine under controlled temperature and pressure conditions. The process requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(diethylamino)propyl alcohol and hydrochloric acid.

    Condensation reactions: It can react with amines to form ureas and carbamates.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Conditions: Reactions often require mild to moderate temperatures and may be catalyzed by bases or acids depending on the desired product.

Major Products

    Substituted carbamates: Formed through reactions with alcohols.

    Ureas: Formed through reactions with amines.

    3-(Diethylamino)propyl alcohol: Formed through hydrolysis.

Scientific Research Applications

3-(Diethylamino)propyl carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes, such as the synthesis of peptide conjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl carbonochloridate involves its reactivity towards nucleophiles. The carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The compound’s reactivity is primarily driven by the electron-withdrawing effect of the carbonochloridate group, which enhances the electrophilicity of the carbon atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both a diethylamino group and a carbonochloridate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

180478-05-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-(diethylamino)propyl carbonochloridate

InChI

InChI=1S/C8H16ClNO2/c1-3-10(4-2)6-5-7-12-8(9)11/h3-7H2,1-2H3

InChI Key

WBQSQVIWBRQJOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)Cl

Origin of Product

United States

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